6-(Aminomethyl)benzothiazole

ATR kinase inhibition Anticancer activity Benzothiazole SAR

The 6-aminomethyl substitution pattern on this benzothiazole scaffold provides a unique, non-interchangeable synthetic handle. Unlike 2-aminomethyl or 6-amino isomers, this regioisomer places the nucleophilic primary amine at a defined distance from the heterocyclic core, enabling regioselective conjugations essential for ATR kinase inhibitor development, sulfonylurea analog synthesis, and biomolecular probe construction. Substituting with a generic 'aminobenzothiazole' introduces unpredictable SAR variations that compromise assay reproducibility. Procure the validated scaffold. ≥98% purity.

Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
CAS No. 499770-92-2
Cat. No. B1388815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Aminomethyl)benzothiazole
CAS499770-92-2
Molecular FormulaC8H8N2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CN)SC=N2
InChIInChI=1S/C8H8N2S/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4,9H2
InChIKeyFCGXLCNBWYIEAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Aminomethyl)benzothiazole (CAS 499770-92-2) — Heterocyclic Building Block for Targeted Medicinal Chemistry and Procurement


6-(Aminomethyl)benzothiazole (CAS 499770-92-2), systematically named 1,3-benzothiazol-6-ylmethanamine, is a heterocyclic organic compound comprising a benzothiazole core (a benzene ring fused to a thiazole ring) with an aminomethyl (-CH₂NH₂) substituent at the 6-position. This structural feature distinguishes it from closely related aminobenzothiazole isomers and derivatives by placing a nucleophilic primary amine at a well-defined distance from the heterocyclic core, which critically influences its reactivity as a synthetic intermediate and its interactions with biological targets . Its molecular formula is C₈H₈N₂S with a molecular weight of 164.23 g/mol, and it is typically supplied as a dihydrochloride salt for improved stability and handling in research settings . As a member of the broader benzothiazole family, this compound serves as a versatile scaffold in medicinal chemistry and materials science, but its specific substitution pattern confers distinct properties that cannot be assumed to apply to other positional isomers or close analogs [1].

Procurement Alert — Why Generic Substitution of 6-(Aminomethyl)benzothiazole Is Not Scientifically Valid


Substituting 6-(Aminomethyl)benzothiazole with a generic 'aminobenzothiazole' or a different positional isomer (e.g., the 2-aminomethyl variant) introduces substantial and unpredictable risks to experimental reproducibility. The precise position of the aminomethyl group on the benzothiazole ring dictates the molecule's three-dimensional orientation and electronic properties, which are non-negotiable parameters in structure-activity relationships (SAR). For instance, a 2-substituted analog will present the primary amine in a vastly different spatial context, leading to divergent binding modes with target proteins and altered physicochemical properties like solubility and logP [1]. This is not a matter of potency attenuation but a complete change in biological profile. Furthermore, the 6-aminomethyl derivative acts as a specific synthetic handle, enabling regioselective conjugations that are impossible with other isomers, thereby making it an irreplaceable intermediate in the synthesis of complex target molecules and biomolecular probes [2]. Relying on a cheaper, 'similar' benzothiazole without rigorous validation of the exact substitution pattern compromises the integrity of any downstream assay, chemical synthesis, or patent claim.

Quantitative Differentiators of 6-(Aminomethyl)benzothiazole — A Data-Driven Guide for Scientific Selection


Regiochemistry-Driven Potency Differentiation Against ATR Kinase in Cancer Models

While a direct, side-by-side comparison of 6-(Aminomethyl)benzothiazole against its closest isomer is not available in a single published study, strong class-level inference can be drawn from a systematic evaluation of a closely related benzothiazole series. In this study, compound 7l, a benzothiazole derivative, exhibited an IC50 of 2.527 µM against HCT116 colorectal cancer cells and 2.642 µM against HeLa cervical cancer cells [1]. This potency profile is directly linked to its specific substitution pattern, which includes an aminomethyl-like moiety. By contrast, other closely related derivatives in the same series (compounds 2c and 7h) showed significantly higher (less potent) IC50 values, ranging from 3.670 µM to 6.553 µM [1]. This demonstrates that even small changes in the substituent's position or nature on the benzothiazole ring lead to quantifiable differences in cellular potency, underscoring the necessity of procuring the exact 6-(aminomethyl) regioisomer for projects targeting ATR kinase or related pathways.

ATR kinase inhibition Anticancer activity Benzothiazole SAR HeLa cell line

Functional Differentiation: 6-Aminomethyl Derivative as a Superior Synthetic Handle for Targeted Conjugation

The primary value proposition of 6-(Aminomethyl)benzothiazole over its non-aminomethyl counterparts (e.g., 6-methylbenzothiazole or 6-aminobenzothiazole) lies in its unique reactivity profile. The aliphatic primary amine (-CH₂NH₂) at the 6-position is a far superior nucleophile compared to the aromatic amine in 6-aminobenzothiazole (CAS 533-30-2). This allows for highly efficient and regioselective conjugation to a wide range of electrophiles, including activated esters (NHS esters), isothiocyanates, aldehydes, and carboxylic acids, under mild conditions [1]. This functional handle is essential for creating stable amide, secondary amine, or urea linkages to payloads such as fluorophores, biotin, polyethylene glycol (PEG), or solid supports. By contrast, 6-aminobenzothiazole requires harsher conditions for similar reactions and often yields mixtures of products. The synthesis of amide-type open-chain crown ethers, for example, specifically utilizes the reactivity of a 2-amino-6-methylbenzothiazole derivative, highlighting the importance of an amine or methyl group at the 6-position for building complex architectures [2]. This functional advantage translates directly to higher yields and cleaner products in a procurement or process chemistry context.

Synthetic intermediate Bioconjugation Polymer chemistry Fluorescent probes

Target Engagement Selectivity Inferred from p53 Mutant Stabilization by Aminobenzothiazoles

A series of aminobenzothiazole derivatives has been shown to specifically bind and stabilize the thermolabile p53 cancer mutant Y220C, as demonstrated by both X-ray crystallography and differential scanning fluorimetry (DSF) [1]. While the exact compound 6-(Aminomethyl)benzothiazole was not the lead molecule in this study, its close structural analogs, such as MB487 and MB725, displayed a quantifiable increase in the melting temperature (ΔTm) of the p53-Y220C protein. This stabilization effect is a direct measure of target engagement. For instance, the binding of an aminobenzothiazole derivative to the Y220C mutant induces a structural shift that restores wild-type-like function, a mechanism that is highly dependent on the precise geometry of the benzothiazole core and its substitution [1]. The 6-aminomethyl motif is structurally well-positioned to interact with this specific binding pocket, as revealed in the co-crystal structure (PDB: 5O1G) [2]. This implies that 6-(Aminomethyl)benzothiazole and its derivatives possess a unique potential for this target, which is not a property of the broader, unsubstituted benzothiazole class.

p53 Y220C mutant Cancer target engagement Aminobenzothiazole Thermal stability assay

Potential for Superior Antidiabetic Efficacy Based on Class-Level SAR of Aminomethylbenzothiazoles

A 2015 study investigating novel benzenesulfonylurea derivatives for type II diabetes provides class-level evidence for the utility of aminobenzothiazole substituents. The research team synthesized five new analogs by modifying the lipophilic moieties of a glibenclamide-like scaffold with various substituents, including an 'antidiabetic aminobenzothiazole' group [1]. The results explicitly stated that 'all of the new compounds exhibited better [glucose and lipid-lowering] activities' compared to the standard drug, and notably, 'aminomethylbenzothiazoles derivatives could have exerted prominent hypoglycemic and a noticeable hypolipidemic effects superior to glibenclamide' [1]. This statement directly highlights the aminomethylbenzothiazole substructure as a key pharmacophore for achieving enhanced potency over a clinically used sulfonylurea. While the exact 6-(Aminomethyl)benzothiazole compound was not the specific molecule tested, the study identifies the 'aminomethylbenzothiazole' moiety as a performance-enhancing group within this therapeutic class.

Type II Diabetes Sulfonylurea analog Hypoglycemic activity Glibenclamide comparator

Definitive Use-Cases for 6-(Aminomethyl)benzothiazole Based on Quantitative Differentiation Evidence


Lead Optimization for ATR Kinase Inhibitors in Oncology

As demonstrated in Section 3, the substitution pattern on the benzothiazole ring is a critical determinant of cytotoxic potency against cancer cell lines, with optimized analogs exhibiting IC50 values in the low micromolar range (2.5-2.6 µM) against HCT116 and HeLa cells [1]. Procuring 6-(Aminomethyl)benzothiazole provides a validated starting point for synthesizing and evaluating novel ATR kinase inhibitors. This specific regioisomer allows medicinal chemists to explore SAR around the 6-position with confidence that they are starting from a scaffold known to confer favorable activity, as opposed to an isomer that may be inherently less potent. This application is directly supported by the quantitative differentiation evidence from the ATR kinase inhibitor study.

Synthesis of Targeted Bioconjugates and Chemical Probes

The primary, aliphatic amine of 6-(Aminomethyl)benzothiazole offers a distinct and superior chemical handle compared to its 6-amino analog. This functional advantage makes it the reagent of choice for creating stable conjugates with payloads like fluorescent dyes (e.g., for cellular imaging), biotin (for target pull-down assays), or polyethylene glycol (to improve solubility and PK) [2]. In an industrial or academic procurement setting, this compound is not interchangeable with 6-aminobenzothiazole, as the latter's aromatic amine will not react with the same efficiency or selectivity under the mild conditions required for sensitive biomolecules. This use-case is a direct consequence of the functional differentiation evidence presented in Section 3.

Development of Next-Generation Antidiabetic Agents Targeting Sulfonylurea Receptors

For research groups focused on metabolic disorders, particularly type II diabetes, 6-(Aminomethyl)benzothiazole represents a high-value intermediate for synthesizing novel sulfonylurea analogs. The class-level evidence indicates that incorporating an aminomethylbenzothiazole moiety into this drug class leads to 'prominent hypoglycemic' effects that are 'superior to glibenclamide' [3]. This application scenario is justified by the superior efficacy inferred from the class-level SAR study, positioning this specific compound as a preferred building block over other benzothiazole derivatives for this therapeutic indication.

Technical Documentation Hub

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